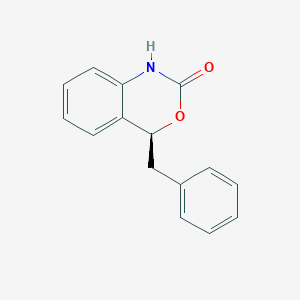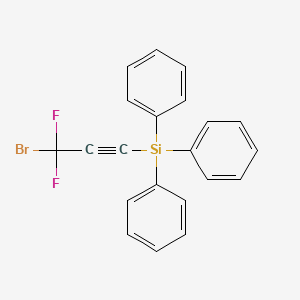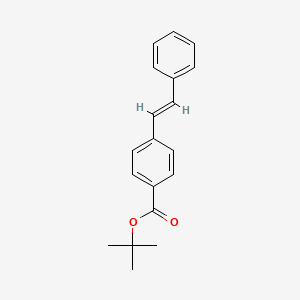diphenyl-lambda~5~-phosphane CAS No. 922737-69-7](/img/structure/B14186218.png)
[2-(Benzenesulfinyl)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of a benzenesulfinyl group and a diphenylphosphine oxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a benzenesulfinyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic processes.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in biochemical assays.
Medicine
In medicine, 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is being explored for its potential as a therapeutic agent. Its interactions with biological molecules and metal ions could lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as a stabilizer in polymer production. Its unique properties make it suitable for applications in electronics and materials science.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane involves its ability to interact with metal ions and biological molecules. The benzenesulfinyl group can undergo redox reactions, while the diphenylphosphine oxide moiety can coordinate with metal centers. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Lacks the benzenesulfinyl group, making it less versatile in redox reactions.
Benzenesulfinyl chloride: Contains the sulfinyl group but lacks the phosphine oxide moiety, limiting its coordination chemistry applications.
Triphenylphosphine oxide: Similar in structure but with three phenyl groups, offering different steric and electronic properties.
Uniqueness
2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is unique due to the combination of the benzenesulfinyl group and the diphenylphosphine oxide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
922737-69-7 |
|---|---|
Molekularformel |
C20H19O2PS |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[2-(benzenesulfinyl)ethyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H19O2PS/c21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)16-17-24(22)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI-Schlüssel |
NXIAUZBRPVNFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CCS(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)



![Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-](/img/structure/B14186190.png)
![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)

![(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B14186213.png)
